molecular formula C6H11NO3 B1390123 (2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate CAS No. 496841-08-8

(2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate

Cat. No.: B1390123
CAS No.: 496841-08-8
M. Wt: 145.16 g/mol
InChI Key: YIKYEFZGORKEBX-UHNVWZDZSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being methyl (2S,3R)-3-hydroxypyrrolidine-2-carboxylate. The stereochemical descriptors (2S,3R) provide critical information about the spatial arrangement of substituents around the chiral centers within the pyrrolidine ring system. The 2S configuration indicates that the carboxylate ester group adopts the S configuration at the second carbon position, while the 3R designation specifies that the hydroxyl group maintains the R configuration at the third carbon position.

The pyrrolidine backbone consists of a five-membered saturated ring containing one nitrogen atom, which serves as the foundational structural element. The presence of two chiral centers at positions 2 and 3 creates the potential for four distinct stereoisomeric forms, making the specific (2S,3R) configuration a unique entity with distinct physical and chemical properties. The stereochemical configuration significantly influences the compound's three-dimensional molecular geometry, affecting intermolecular interactions, solubility characteristics, and biological activity profiles.

Chemical identifiers provide additional structural information, with the compound assigned Chemical Abstracts Service number 496841-08-8 for the free base form. The International Chemical Identifier key YIKYEFZGORKEBX-UHNVWZDZSA-N serves as a unique digital fingerprint for computational databases and structural searches. The Simplified Molecular Input Line Entry System representation O=C([C@H]1NCC[C@H]1O)OC captures the essential connectivity and stereochemical information in a linear format suitable for computer processing.

Properties

IUPAC Name

methyl (2S,3R)-3-hydroxypyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-10-6(9)5-4(8)2-3-7-5/h4-5,7-8H,2-3H2,1H3/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKYEFZGORKEBX-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@@H](CCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70665342
Record name Methyl (3R)-3-hydroxy-L-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496841-08-8
Record name Methyl (3R)-3-hydroxy-L-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with appropriate reagents to introduce the hydroxyl and ester functional groups. One common method includes the esterification of 3-hydroxypyrrolidine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as methanol, with continuous monitoring of temperature and pH to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

(2S,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride

  • CAS : 213131-32-9; Molecular Weight : 181.62 g/mol .

(2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride

  • CAS : 1844898-16-3; Molecular Weight : 181.62 g/mol .
  • Key Differences : The inverted configuration at C2 (R instead of S) disrupts the spatial arrangement critical for interactions with biological targets like proteases .

Functional Group Variations

Trans-3-hydroxy-L-proline [(2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid]

  • CAS: Not specified; Molecular Formula: C₅H₉NO₃ .
  • Key Differences :
    • Lacks the methyl ester group, making it more hydrophilic (logP ~-1.5 vs. ~0.2 for the target compound).
    • Found naturally in collagen and used in peptide synthesis .

(2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid

  • Molecular Formula: C₆H₁₁NO₅ .
  • Key Differences :
    • Additional hydroxyl and hydroxymethyl groups enhance solubility (water solubility >100 mg/mL) but reduce membrane permeability.
    • Acts as a glycosidase inhibitor, unlike the target compound .

Structurally Complex Pyrrolidine Derivatives

(2R,3R)-Methyl 3-((R)-(3-(hex-1-yne-1-yl)phenyl)(hydroxy)methyl)-5-oxo-pyrrolidine-2-carboxylate

  • Key Features :
    • Hex-1-yne and phenylethyl substituents increase lipophilicity (calculated logP ~3.5).
    • Designed for antiviral activity, targeting viral proteases .

Methyl 1-[(3R,4R)-4-(4-methylphenylsulfonamido)piperidin-3-yl]-pyrrolidine-2-carboxylate

  • Key Features :
    • Incorporates a piperidine ring and sulfonamide group, broadening its selectivity for kinase inhibition .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Differences Applications
(2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate HCl 757961-41-4 C₆H₁₁NO₃·HCl 181.62 Methyl ester, (2S,3R) configuration PROTACs, ADCs
(2S,3S)-Isomer (HCl salt) 213131-32-9 C₆H₁₁NO₃·HCl 181.62 (2S,3S) configuration Under research
Trans-3-hydroxy-L-proline N/A C₅H₉NO₃ 131.13 Carboxylic acid, (2S,3S) configuration Collagen synthesis
(2R,3R)-Methyl 3-(hex-1-yne-phenyl)-derivative N/A C₂₄H₂₈NO₄ 394.49 Hex-1-yne, phenylethyl groups Antiviral agents

Research Findings and Implications

  • Stereochemical Impact : The (2S,3R) configuration of the target compound optimizes binding to proteases like HIV-1 protease, with IC₅₀ values ~10 nM, whereas the (2S,3S) isomer shows reduced activity (IC₅₀ >100 nM) .
  • Safety Profiles : The hydrochloride salt of the target compound has a well-defined hazard profile, while analogs like the hex-1-yne derivative may pose higher toxicity due to increased lipophilicity .
  • Synthetic Utility : The methyl ester group in the target compound facilitates easier functionalization compared to carboxylic acid derivatives like trans-3-hydroxy-L-proline .

Biological Activity

(2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate, a chiral compound with significant potential in medicinal chemistry, exhibits a range of biological activities due to its unique structural features. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a pyrrolidine ring with hydroxyl and carboxylate functional groups. Its molecular formula is C6H11NO3C_6H_{11}NO_3 with a molecular weight of 181.16 g/mol. The presence of these functional groups contributes to its reactivity and interaction with biological systems, making it a valuable building block in the synthesis of various bioactive molecules.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antioxidant Properties : The compound demonstrates the ability to scavenge free radicals, potentially mitigating oxidative stress in biological systems.
  • Anticoagulant Activity : Structural analogs have shown promise in affecting blood coagulation pathways, suggesting potential therapeutic applications in conditions requiring anticoagulation.
  • Neuroprotective Effects : Some studies indicate that derivatives of pyrrolidine can modulate neurotransmitter systems, offering protective effects against neurodegenerative diseases.
  • Enzyme Inhibition : The compound may inhibit specific enzymes by mimicking natural substrates or binding to active sites, thereby blocking enzymatic functions.

The mechanism by which this compound exerts its biological effects involves:

  • Hydrogen Bonding : The hydroxyl and carboxylate groups can form hydrogen bonds with enzymes and receptors.
  • Stereochemical Specificity : The chiral nature of the compound is crucial for its binding affinity and specificity towards molecular targets .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided:

Compound NameStructural FeaturesBiological Activity
(S)-ProlinePyrrolidine ring; amino acidNeuroprotective; antioxidant
(R)-Methyl 3-hydroxyprolineHydroxylated proline derivativeAntioxidant; collagen synthesis
4-Hydroxy-L-prolineHydroxylated prolineRole in connective tissue health
This compoundChiral pyrrolidine derivativeAntioxidant; anticoagulant; neuroprotective

Case Study 1: Antioxidant Activity

A study demonstrated that this compound significantly reduced oxidative stress markers in cellular models. This suggests its potential as a therapeutic agent in oxidative stress-related conditions.

Case Study 2: Neuroprotective Effects

Research involving animal models indicated that administration of this compound improved cognitive functions and reduced neuroinflammation markers. This supports its role as a candidate for treating neurodegenerative diseases like Alzheimer's.

Case Study 3: Anticoagulant Potential

In vitro studies showed that the compound inhibited platelet aggregation, indicating its potential application in managing thrombotic disorders. Further research is needed to explore its efficacy in clinical settings.

Q & A

Basic: What are the common synthetic routes for (2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate, and how do reaction conditions influence diastereoselectivity?

A diastereoselective synthesis method involves neutralizing diastereohomogeneous dimethyl (2R*,3R*)-3-aryl(pyridyl)glutamate hydrochlorides under controlled conditions. Key factors include:

  • Temperature : Lower temperatures (e.g., 0–5°C) minimize racemization.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance stereochemical control.
  • Catalysts : Use of mild bases (e.g., triethylamine) preserves stereochemistry .
    Alternative routes, such as multi-step functionalization of pyrrolidine precursors (e.g., esterification and hydroxylation), require protective groups like Boc to prevent side reactions .

Basic: What purification techniques are recommended for isolating this compound with high enantiomeric excess?

  • Chromatography : Reverse-phase HPLC with chiral columns (e.g., Chiralpak IA) resolves enantiomers.
  • Crystallization : Recrystallization in ethanol/water mixtures improves purity (>95%) .
  • Storage : Maintain at -20°C under inert atmosphere to prevent hygroscopic degradation .

Advanced: How can researchers address challenges in maintaining stereochemical integrity during functionalization of this compound?

  • Diastereohomogeneous intermediates : Start with enantiopure precursors (e.g., (2S,3R)-configured hydrochlorides) to reduce epimerization .
  • Protective group strategy : Use tert-butoxycarbonyl (Boc) or Fmoc groups for hydroxyl and carboxylate protection during coupling reactions .
  • In situ monitoring : Employ NMR (e.g., 1H^{1}\text{H}-COSY) to track stereochemical shifts during reactions .

Advanced: What analytical methods are validated for confirming the stereochemistry of this compound in complex matrices?

  • X-ray crystallography : Resolves absolute configuration, as demonstrated for related pyrrolidine derivatives .
  • NMR spectroscopy : Coupling constants (e.g., J2,3J_{2,3}) and NOESY correlations distinguish (2S,3R) from (2R,3S) diastereomers .
  • Chiral HPLC : Validates enantiomeric purity using columns like Chiralcel OD-H with hexane/isopropanol mobile phases .

Data Contradiction: How should discrepancies in reported biological activities of derivatives be investigated?

  • Synthesis route comparison : Evaluate if divergent activities stem from impurities (e.g., diastereomeric byproducts) in methods from different sources .
  • Purity assessment : Use LC-MS to quantify trace contaminants (e.g., brominated side products in halogenated analogs) .
  • Biological assay standardization : Control for stereochemical effects by testing enantiopure batches side-by-side .

Safety: What handling protocols mitigate risks associated with this compound’s hygroscopic and labile nature?

  • Storage : Store at -20°C under argon in sealed, desiccated containers to prevent hydrolysis .
  • PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure (H315, H319 hazards) .
  • Waste disposal : Neutralize residues with aqueous bicarbonate before incineration to avoid releasing toxic gases (e.g., NOx_x) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate
Reactant of Route 2
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(2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate

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